1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as DFP-10825, is a small molecule that has gained interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and Janus kinase 2 (JAK2), which are both important targets in cancer and inflammatory diseases.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments is its specificity for CDKs and JAK2, which makes it a useful tool for studying the role of these enzymes in cancer and inflammatory diseases. However, one limitation is that 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine may not be effective against all types of cancer or inflammatory diseases, and further research is needed to determine its efficacy in different contexts.
Future Directions
There are several potential future directions for research on 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine. For example, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine if it enhances their efficacy. It could also be studied in animal models of different types of cancer and inflammatory diseases to determine its efficacy in vivo. Additionally, further research is needed to determine the safety and toxicity of 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in humans, as well as its potential for clinical development.
Synthesis Methods
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be synthesized using a multi-step process that involves the reaction of 2,2-difluoroethylamine with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 4-amino-1H-pyrazole-3,5-dicarbonitrile. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c12-9(13)7-17-6-8(14)10(15-17)11(18)16-4-2-1-3-5-16/h6,9H,1-5,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALICIYWCGWSZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.